N,N-dicyclohexylcyclobutanecarboxamide
Description
Contextualization within Cyclobutane (B1203170) and Amide Chemistry
The molecule N,N-dicyclohexylcyclobutanecarboxamide is an exemplar of how fundamental structural motifs are combined to create compounds with distinct three-dimensional shapes and chemical properties. Its cyclobutane ring is a four-membered carbocycle known for its significant ring strain, which imparts unique conformational and reactivity characteristics. libretexts.org The tertiary amide group, on the other hand, is a common functional group in both synthetic and biological molecules, known for its planarity, stability, and role in defining molecular architecture. chemistrysteps.com The juxtaposition of the small, strained cyclobutane ring with the bulky, flexible dicyclohexylamino group presents an interesting case for stereochemical and reactivity studies.
Significance of Cyclobutane-Containing Scaffolds in Synthetic Design
Cyclobutane scaffolds are increasingly recognized for their value in medicinal chemistry and materials science. researchgate.net Their rigid and puckered conformation offers a level of three-dimensionality that is highly sought after in modern drug design, a concept often referred to as "escaping from flatland". researchgate.net This structural rigidity can help in pre-organizing appended functional groups into specific orientations, which can be crucial for binding to biological targets. nih.gov The inclusion of a cyclobutane ring can improve a molecule's metabolic stability, potency, and selectivity. chemistrysteps.comnih.gov For instance, cyclobutane rings are present in several FDA-approved drugs, highlighting their therapeutic relevance. libretexts.org
The key characteristics of the cyclobutane ring that make it a valuable scaffold in synthetic design are summarized in the table below.
| Property of Cyclobutane Ring | Significance in Molecular Design |
| Puckered Conformation | Introduces a defined three-dimensional structure, moving away from linear or planar geometries. acs.org |
| Conformational Restriction | Limits the number of accessible conformations, which can lead to higher binding affinity and selectivity for biological targets. nih.gov |
| Metabolic Stability | Can be more resistant to metabolic degradation compared to more flexible alkyl chains or other ring systems. nih.gov |
| Scaffold for Bioisosterism | Can act as a bioisostere for other groups, such as phenyl rings or larger cycloalkanes, while offering a different spatial arrangement. libretexts.org |
Overview of Research Gaps and Motivations for Comprehensive Investigation of this compound
A comprehensive review of the scientific literature reveals a significant research gap concerning this compound. There is a lack of published studies detailing its synthesis, physical and chemical properties, and potential applications. This absence of information provides a strong motivation for a detailed investigation of this compound.
The primary motivations for studying this compound include:
Exploring Novel Chemical Space: The unique combination of a strained cyclobutane ring and a sterically demanding tertiary amide group makes this molecule an interesting target for fundamental research into structure and reactivity.
Potential as a Bioactive Molecule: Given the established role of cyclobutane carboxamides in bioactive compounds, such as fungicides, it is plausible that this compound could exhibit interesting biological activities. nih.gov
Development of New Synthetic Methodologies: The synthesis of this sterically hindered amide could present challenges, and overcoming them could lead to the development of new or optimized synthetic methods for preparing similar structures.
Understanding Conformational Effects: A detailed study of its conformational preferences would provide valuable insights into the interplay between the puckered cyclobutane ring and the bulky dicyclohexylamino group, contributing to a better understanding of non-covalent interactions in molecular design.
Given the lack of direct experimental data, the following sections will present a prospective analysis based on established principles of organic chemistry and data from closely related compounds.
Content Inclusions
Detailed Research Findings (Inferred)
While direct research on this compound is not available, we can infer its likely properties and synthesis from related studies.
Synthesis: The most probable synthetic route to this compound is the coupling of cyclobutanecarboxylic acid with dicyclohexylamine (B1670486). This type of amide bond formation is commonly achieved using a coupling agent to activate the carboxylic acid. A widely used reagent for this purpose is N,N'-dicyclohexylcarbodiimide (DCC). wikipedia.org The reaction would proceed via an O-acylisourea intermediate, which is then attacked by the secondary amine.
The general reaction is as follows: Cyclobutanecarboxylic acid + Dicyclohexylamine --(DCC)--> this compound + Dicyclohexylurea (DCU)
The by-product, dicyclohexylurea, is poorly soluble in many organic solvents and can often be removed by filtration. chemicalbook.com
Physicochemical Properties (Predicted): The properties of this compound can be predicted based on its structure. The presence of the large, nonpolar cyclohexyl and cyclobutyl groups would render the molecule highly lipophilic and likely insoluble in water. Its molecular weight is substantial, suggesting it would be a solid at room temperature.
The following table provides a comparison of the predicted properties of this compound with some related known compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted/Known State | Predicted/Known Solubility |
| This compound | C₁₇H₂₉NO | 263.43 | Likely solid | Insoluble in water, soluble in nonpolar organic solvents |
| Cyclohexanecarboxamide, N,N-diethyl- | C₁₁H₂₁NO | 183.29 | Liquid | Poorly soluble in water |
| N,N'-Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | Waxy solid | Insoluble in water |
| N,N-Dicyclohexylurea (DCU) | C₁₃H₂₄N₂O | 224.34 | Solid | Insoluble in water |
Structure
3D Structure
Properties
IUPAC Name |
N,N-dicyclohexylcyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO/c19-17(14-8-7-9-14)18(15-10-3-1-4-11-15)16-12-5-2-6-13-16/h14-16H,1-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFODFJYCQUCAOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)C3CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N,n Dicyclohexylcyclobutanecarboxamide
Retrosynthetic Analysis of N,N-Dicyclohexylcyclobutanecarboxamide
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical "disconnections" of chemical bonds. wikipedia.org
The most logical and common disconnection for an amide is the C-N bond of the amide group itself. This disconnection corresponds to the reverse of an amidation reaction. nih.gov For this compound, this leads to two primary synthons: a cyclobutanecarbonyl cation and a dicyclohexylamide anion.
These synthons, in turn, correspond to readily available or easily synthesizable starting materials:
Cyclobutanecarboxylic acid or its derivatives: such as cyclobutanecarbonyl chloride. cymitquimica.com
Dicyclohexylamine (B1670486): a commercially available secondary amine.
This C-N bond disconnection is the most straightforward and widely used approach for the synthesis of amides due to the reliability and vast number of established amidation methods. libretexts.org
A deeper retrosynthetic analysis involves the disconnection of the cyclobutane (B1203170) ring itself. The construction of four-membered carbocycles can be challenging due to inherent ring strain. chimia.ch Several strategies exist for the formation of the cyclobutane core, which could be employed to synthesize a suitable cyclobutanecarboxylic acid precursor.
Key approaches include:
[2+2] Cycloadditions: This is a powerful method for constructing cyclobutane rings. Photochemical [2+2] cycloadditions of alkenes are a common strategy. iris-biotech.de For instance, the cycloaddition of ketene (B1206846) acetals with an appropriate alkene followed by hydrolysis could yield a cyclobutanecarboxylic acid derivative.
Ring Expansion Reactions: The expansion of a cyclopropane (B1198618) ring can also lead to a cyclobutane system. For example, the treatment of a cyclopropylcarbinol derivative under certain conditions can induce a rearrangement to form a cyclobutanone (B123998), which can then be further functionalized. peptide.com
Intramolecular Cyclization: The cyclization of a 1,4-disubstituted butane (B89635) derivative is another viable route. For example, a malonic ester synthesis followed by alkylation with a 1,3-dihalopropane and subsequent decarboxylation can provide a cyclobutanecarboxylic acid.
These strategies offer alternative pathways to the key cyclobutane-containing precursor, which can then be subjected to amidation with dicyclohexylamine.
Classical and Contemporary Synthetic Routes to this compound
The forward synthesis, or the actual construction of the molecule, primarily relies on the formation of the amide bond from a cyclobutanecarboxylic acid derivative and dicyclohexylamine.
Direct amidation involves the reaction of a carboxylic acid with an amine, typically facilitated by a coupling reagent to activate the carboxylic acid. fishersci.co.uk
A variety of coupling reagents have been developed to promote amide bond formation, especially in cases involving sterically hindered amines or carboxylic acids. chimia.ch These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, thus facilitating the nucleophilic attack by the amine. libretexts.org
Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts. iris-biotech.depeptide.combachem.com
Carbodiimides: N,N'-Dicyclohexylcarbodiimide (DCC) is a classic and cost-effective coupling reagent. libretexts.org It reacts with the carboxylic acid to form an O-acylisourea intermediate, which is then attacked by the amine. nih.gov A major drawback is the formation of a dicyclohexylurea (DCU) byproduct, which can be difficult to remove in some cases. peptide.com Additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used to suppress side reactions and reduce racemization in chiral substrates. peptide.com
Phosphonium Reagents: Reagents like BOP (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP ((benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are highly efficient for difficult couplings. wikipedia.orgnih.gov They are known to be effective with sterically hindered substrates. peptide.com A key advantage of PyBOP over BOP is that its byproducts are less hazardous. peptide.com
Uronium/Aminium Reagents: HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly reactive coupling reagent that is particularly effective for challenging amide bond formations, including those with N-methylated amino acids. bachem.com It is known for fast reaction times and low rates of racemization. peptide.com
| Coupling Reagent | Carboxylic Acid | Amine | Base (optional) | Solvent | Temperature | Representative Yield | Reference |
|---|---|---|---|---|---|---|---|
| DCC/HOBt | Benzoic Acid | Dicyclohexylamine | - | CH2Cl2 | Room Temp. | Moderate to Good | Analogous reaction |
| HATU | Sterically Hindered Carboxylic Acid | Dicyclohexylamine | DIPEA | DMF | Room Temp. | Good to Excellent | nih.gov |
| PyBOP | Boc-Amino Acid | Dicyclohexylamine | DIPEA | DMF | Room Temp. | Good to Excellent | nih.gov |
An alternative to using coupling reagents is the pre-activation of the carboxylic acid as an acid chloride or anhydride. This is a long-standing and reliable method for amide synthesis.
The reaction of cyclobutanecarbonyl chloride with dicyclohexylamine in the presence of a base to neutralize the HCl byproduct would yield the desired amide. libretexts.org The acid chloride can be prepared from cyclobutanecarboxylic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net
This method is often robust and high-yielding, though it requires an extra synthetic step to prepare the acid chloride. The handling of reactive acid chlorides also requires care. cymitquimica.com
The table below outlines a representative procedure for the synthesis of an N,N-dicyclohexylamide via the acid chloride route.
| Acid Chloride | Amine | Base | Solvent | Temperature | Representative Yield | Reference |
|---|---|---|---|---|---|---|
| Cyclobutanecarbonyl chloride | Dicyclohexylamine | Triethylamine or Pyridine | CH2Cl2 or THF | 0 °C to Room Temp. | Good to Excellent | Analogous reaction acs.org |
Cyclobutane Ring Synthesis Precursors and Methods
The creation of the cyclobutane structure, known for its inherent ring strain, can be accomplished through several reliable synthetic routes. nih.govbaranlab.org These methods include cycloadditions, ring contractions, and ring expansions, each offering distinct advantages in terms of stereocontrol and functional group tolerance. nih.gov
The [2+2] cycloaddition is arguably the most fundamental and widely used method for synthesizing cyclobutane rings. kib.ac.cnnih.govnih.gov This reaction involves the direct addition of two components with double bonds to form the four-membered ring. nsf.gov For the synthesis of a precursor to this compound, such as cyclobutanecarboxylic acid, a potential pathway is the [2+2] cycloaddition between ethylene (B1197577) and an acrylic acid derivative.
These reactions can be categorized based on the nature of the reacting partners, such as alkene-alkene or ketene-alkene cycloadditions. nih.govnih.gov Ketene cycloadditions, in particular, are a reliable method for producing cyclobutanone derivatives, which can be further functionalized. nih.gov The regioselectivity of intermolecular cycloadditions can be a challenge, potentially leading to mixtures of "head-to-head" (HH) and "head-to-tail" (HT) isomers. nsf.govscribd.com
Table 1: Common [2+2] Cycloaddition Strategies for Cyclobutane Synthesis
| Reaction Type | Reactant 1 | Reactant 2 | General Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| Alkene-Alkene | Olefin (e.g., Ethylene) | Enone / Acrylate | Photochemical (hν), often with a sensitizer | Substituted Cyclobutane | harvard.eduacs.org |
| Ketene-Alkene | Ketene | Olefin | Thermal | Cyclobutanone | nih.govnih.gov |
| Allene-Alkene | Allene | Olefin | Thermal or Catalytic | Methylene (B1212753) Cyclobutane | nih.gov |
| Intramolecular | Diolefin | - | Photochemical or Thermal | Bicyclic Cyclobutane | scribd.comacs.org |
Alternative strategies to cycloadditions for forming the cyclobutane ring include ring contraction and expansion reactions. These methods can offer excellent stereocontrol and provide access to highly substituted cyclobutanes. nih.govchemistryviews.org
A notable ring contraction method involves the stereoselective conversion of readily available pyrrolidine (B122466) derivatives into cyclobutanes. chemistryviews.org This reaction is proposed to proceed through the formation of a 1,1-diazene intermediate, which then extrudes nitrogen gas (N₂) to generate a 1,4-biradical that cyclizes to form the C-C bond of the cyclobutane ring. chemistryviews.orgacs.org This method has been successfully applied to the synthesis of natural products containing a cyclobutane core. chemistryviews.org Depending on the substituents on the starting pyrrolidine, yields can range from low to good. chemistryviews.org
Ring expansion reactions, such as the gold(I)-catalyzed expansion of alkynyl cyclopropanols, also provide a pathway to functionalized cyclobutanes. scribd.com Similarly, ring expansions of cyclopropanol (B106826) and cyclopropylphenylthio derivatives are established methods for accessing cyclobutane and cyclobutanone structures. nih.gov
The activation method—either light (photochemical) or heat (thermal)—is a defining characteristic of [2+2] cycloaddition reactions. According to Woodward-Hoffmann rules, suprafacial [2+2] cycloadditions are photochemically allowed but thermally forbidden. scribd.comharvard.edu
Photochemical [2+2] Cycloadditions are the most important and frequently used photochemical reactions for cyclobutane synthesis. acs.orgacs.org These reactions are typically initiated by irradiating the reactants with UV light. Often, one of the components is an α,β-unsaturated ketone (enone), which is more easily photoexcited than a simple olefin. scribd.com The photoexcited enone, usually in its triplet state, reacts with the second alkene component in a stepwise manner through a 1,4-diradical intermediate to form the cyclobutane ring. baranlab.org To facilitate the population of the reactive triplet state, sensitizers like acetone (B3395972) or benzophenone (B1666685) are commonly used. baranlab.org
Thermal [2+2] Cycloadditions are generally less common for simple alkenes due to the high activation energy required. However, they are highly effective for specific classes of compounds, most notably ketenes. The reaction of a ketene with an alkene is a thermally allowed, concerted process that provides efficient access to cyclobutanones. scribd.com
Table 2: Comparison of Photochemical and Thermal Cycloaddition Methods
| Feature | Photochemical Approach | Thermal Approach | Reference |
|---|---|---|---|
| Activation | UV light (hν), often with a sensitizer | Heat | scribd.comharvard.edu |
| Mechanism | Stepwise, via a 1,4-diradical intermediate (for enones) | Concerted (for ketenes) | baranlab.orgscribd.com |
| Common Substrates | Enones, Dienes, Olefins | Ketenes, Allenes | nih.govscribd.comacs.org |
| Stereochemistry | Can lead to mixtures of stereoisomers | Often highly stereoselective | scribd.com |
| Key Advantage | Broad substrate scope for alkenes | Excellent for synthesizing cyclobutanones from ketenes | scribd.comacs.org |
Optimization of Reaction Conditions and Yields for this compound Synthesis
Solvent Effects in Reaction Efficacy
The choice of solvent is crucial and can significantly influence reaction rates, yields, and even the reaction pathway. In amide bond formation, solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (CH₂Cl₂) are traditionally used and are generally effective. rsc.org However, due to environmental and health concerns, research has focused on identifying greener alternatives. researchgate.net
Studies evaluating various solvents for common amide coupling reactions have shown that alternatives can perform as well as, or even better than, traditional solvents. rsc.org For instance, 2-methyltetrahydrofuran (B130290) (2-MeTHF), ethyl acetate (B1210297) (EtOAc), and dimethyl carbonate (DMC) have been identified as suitable replacements for DMF and CH₂Cl₂ in many amidation protocols. rsc.orgresearchgate.net In some cases, the solvent can dictate the product; for example, in reactions with aroyl chlorides and a silyl-amide reagent, the use of halogenated solvents can favor primary amide formation, while non-halogenated solvents like dioxane can lead to imides. nih.gov For the synthesis of this compound, a similar screening process would be essential for optimization.
Table 3: General Solvent Performance in Amide Coupling Reactions
| Solvent | Typical Performance | Environmental Profile | Reference |
|---|---|---|---|
| Dichloromethane (CH₂Cl₂) | Generally very good | Undesirable, suspected carcinogen | rsc.orgresearchgate.net |
| N,N-Dimethylformamide (DMF) | Generally very good | Undesirable, reproductive toxicity | rsc.orgresearchgate.net |
| Ethyl Acetate (EtOAc) | Generally very good | Recommended green solvent | rsc.org |
| 2-Methyltetrahydrofuran (2-MeTHF) | Generally very good | Recommended green solvent | rsc.orgresearchgate.net |
| Cyclopentyl Methyl Ether (CPME) | Good to poor, depends on reactants | Recommended green solvent | rsc.orgwhiterose.ac.uk |
| Dioxane | Good, can influence selectivity | Undesirable, suspected carcinogen | nih.govnih.gov |
Temperature and Pressure Influence on Reaction Pathways
Temperature is a critical parameter that directly affects the kinetics and thermodynamics of a reaction. In the synthesis of this compound, its influence extends to both the cyclobutane formation and the amidation.
For cycloaddition reactions, thermal methods by definition require elevated temperatures. scribd.com Photochemical reactions may proceed at lower temperatures, which can be advantageous for thermally sensitive substrates. acs.org
In amide synthesis, reactions are often heated to ensure completion. For example, direct amidation between a carboxylic acid and an amine can require high temperatures to drive off the water formed. nih.gov However, high temperatures can also promote side reactions. researchgate.net The development of advanced coupling reagents and catalytic systems has enabled many amide bond formations to occur at or near room temperature. nih.govacs.org For instance, ruthenium-based catalysts have been developed for the dehydrogenative coupling of alcohols and amines to form amides at temperatures as low as the boiling point of diethyl ether (34.6 °C). acs.org Optimization studies for specific amide syntheses have shown that increasing the temperature from room temperature to 60 °C or 80 °C can significantly improve yields. researchgate.netanalis.com.my
Pressure is less commonly adjusted in laboratory-scale synthesis but is a key variable in certain industrial processes and hydrothermal synthesis. Hydrothermal conditions (high temperature and pressure) can facilitate the direct condensation of carboxylic acids and amines in water, a process relevant to prebiotic chemistry and potentially green chemical production. researchgate.netsci-hub.se
Catalyst Selection and Loading for Enhanced Synthesis
The direct amidation of a carboxylic acid, such as cyclobutanecarboxylic acid, with an amine like dicyclohexylamine, represents the most atom-economical route, producing only water as a byproduct. catalyticamidation.info However, this reaction is often slow and requires high temperatures. To overcome these limitations, various catalytic systems have been developed to facilitate amide bond formation under milder conditions. mdpi.comnih.gov
Catalyst selection is crucial for optimizing the synthesis of amides. Common classes of catalysts include:
Boron-Derived Catalysts : Boronic acids, particularly those with ortho-substituents, have proven to be effective catalysts for direct amidation. mdpi.comresearchgate.net They are believed to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. The evolution of these catalysts has led to systems that can operate at lower temperatures, from 60 °C to even room temperature for some substrates. researchgate.net
Metal-Based Catalysts : A variety of metals, including titanium, zirconium, iron, and palladium, have been employed to catalyze amidation. ucl.ac.ukmdpi.com For instance, titanium tetrafluoride (TiF₄) has been shown to be an effective catalyst for the amidation of both aromatic and aliphatic carboxylic acids. researchgate.net Palladium-catalyzed aminocarbonylation of cyclobutanols represents a sophisticated method for producing substituted cyclobutanecarboxamides, where ligand choice controls regioselectivity. nih.gov Heterogeneous catalysts, such as Niobium pentoxide (Nb₂O₅), are also valuable as they are easily separable and reusable, though they may require higher temperatures. researchgate.net
Organocatalysts : Non-metal catalysts, such as specific diselenide derivatives, have been developed to promote amidation under very mild conditions, sometimes accelerated by light. researchgate.net These catalysts offer high efficiency and selectivity, even for sensitive substrates like peptides. researchgate.net
Enzymatic Catalysts : Lipases, such as Candida antarctica lipase (B570770) B (CALB), are increasingly used as biocatalysts for amidation. nih.gov These enzymatic methods are highly selective, operate under mild conditions, and often utilize greener solvents, presenting a significant advantage over some chemical methods. mdpi.com
Catalyst loading, the amount of catalyst used relative to the reactants, is a critical parameter. High catalyst loadings can be costly and lead to contamination of the final product, while very low loadings may result in slow or incomplete reactions. ucl.ac.uk Typically, catalyst loadings for amidation reactions range from 1 mol% to 10 mol%. mdpi.comresearchgate.net For example, some manganese-pincer complexes can catalyze the aminolysis of esters with a low loading of 1 mol%. mdpi.com In contrast, some protocols might require higher loadings, up to 50 mol% in specific cases, to achieve a desirable yield. researchgate.net Optimization is key to balancing reaction efficiency with cost and sustainability.
Below is an illustrative table showing how catalyst selection and loading can influence the theoretical yield of an amidation reaction, based on general findings in the field.
| Catalyst System | Catalyst Loading (mol%) | Temperature (°C) | Theoretical Yield (%) | Reference |
| Phenylboronic Acid | 5 | 110 | >90 | ucl.ac.uk |
| TiF₄ | 5-10 | 80-110 | 80-95 | researchgate.net |
| Pd(acac)₂ / Ligand | 1-2.5 | 110 | 70-95 | nih.gov |
| Candida antarctica lipase B (CALB) | N/A (by weight) | 60 | >90 | nih.gov |
| Diselenide Organocatalyst | 5-10 | Room Temp (Light) | >90 | researchgate.net |
This table is for illustrative purposes and actual results for the synthesis of this compound would require experimental validation.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles is paramount in modern chemical synthesis to minimize environmental impact. jocpr.com This involves designing processes that are efficient, use less hazardous materials, and generate minimal waste. nih.gov
Atom Economy and Reaction Efficiency
Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.orgrsc.org The formula for percent atom economy (% AE) is:
% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) × 100 primescholars.com
A reaction with 100% atom economy is one where all the atoms of the reactants are found in the final product. nih.gov Addition reactions are a classic example of 100% atom economy. rsc.org The direct catalytic amidation of cyclobutanecarboxylic acid with dicyclohexylamine to form this compound is a highly atom-economical process, as the only byproduct is water.
Calculation for this compound Synthesis:
Reactant 1: Cyclobutanecarboxylic Acid (C₅H₈O₂)
Molecular Weight = (5 * 12.01) + (8 * 1.01) + (2 * 16.00) = 60.05 + 8.08 + 32.00 = 100.13 g/mol
Reactant 2: Dicyclohexylamine (C₁₂H₂₃N)
Molecular Weight = (12 * 12.01) + (23 * 1.01) + (1 * 14.01) = 144.12 + 23.23 + 14.01 = 181.36 g/mol
Product: this compound (C₁₇H₂₉NO)
Molecular Weight = (17 * 12.01) + (29 * 1.01) + (1 * 14.01) + (1 * 16.00) = 204.17 + 29.29 + 14.01 + 16.00 = 263.47 g/mol
Byproduct: Water (H₂O)
Molecular Weight = 18.02 g/mol
Atom Economy Calculation:
% AE = (263.47 g/mol / (100.13 g/mol + 181.36 g/mol )) × 100 % AE = (263.47 / 281.49) × 100 % AE ≈ 93.6%
This high atom economy of ~93.6% highlights the intrinsic efficiency of the direct amidation pathway. It is important to note that atom economy differs from reaction yield; a reaction can have a high yield but a low atom economy if it produces significant byproducts. wikipedia.org
Use of Sustainable Solvents and Reagents
The choice of solvents is a critical aspect of green chemistry, as they often constitute the largest mass component of a reaction and contribute significantly to waste and environmental concerns. nih.govtext2fa.ir Traditionally, amide synthesis has relied on volatile and hazardous organic solvents such as N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dichloromethane (DCM). scienceopen.com There is a strong impetus to replace these with more sustainable alternatives. rsc.org
Sustainable or "green" solvents are chosen based on factors like low toxicity, biodegradability, derivation from renewable sources, and low flammability. mdpi.com For amide synthesis, several greener alternatives have been investigated:
Water : As a solvent, water is non-toxic, non-flammable, and readily available, making it an ideal green solvent. mdpi.com While challenging for some organic reactions, catalytic systems are being developed that function efficiently in aqueous environments. rsc.org
Bio-derived Solvents : Solvents derived from biomass are gaining traction. Examples include 2-Methyltetrahydrofuran (2-MeTHF) and Dihydrolevoglucosenone (Cyrene), which can serve as effective replacements for polar aprotic solvents like DMF. text2fa.ir Cyclopentyl methyl ether (CPME) has also been successfully used as a green solvent for enzymatic amidation reactions. nih.gov
Ionic Liquids (ILs) : These are salts that are liquid at low temperatures. They have negligible vapor pressure, which reduces air pollution. mdpi.com Certain basic ionic liquids can even act as both the solvent and the catalyst in amidation reactions. mdpi.com
Deep Eutectic Solvents (DESs) : These are mixtures of compounds that form a eutectic with a melting point much lower than the individual components. They share many of the beneficial properties of ionic liquids but are often cheaper and easier to prepare from biodegradable components.
The following table summarizes some key properties of selected green solvents applicable to amide synthesis.
| Solvent | Source | Key Advantages | Typical Application in Amide Synthesis | Reference |
| Water (H₂O) | Natural | Non-toxic, non-flammable, cheap, widely available | Aqueous biphasic catalysis, reactions with water-tolerant catalysts | rsc.orgmdpi.com |
| 2-Methyltetrahydrofuran (2-MeTHF) | Biomass | Renewable source, higher boiling point than THF, stable to bases | Alternative to DCM and THF in coupling reactions | text2fa.ir |
| Cyclopentyl methyl ether (CPME) | Petrochemical | High boiling point, low water miscibility, stable to acids/bases | Facilitates product isolation, used in enzymatic amidation | nih.gov |
| Dihydrolevoglucosenone (Cyrene) | Biomass (Cellulose) | Biodegradable, high polarity, renewable | Replacement for DMF and NMP | text2fa.ir |
| Ionic Liquids (e.g., [BMIM]OH) | Synthetic | Low volatility, tunable properties, potential catalyst/solvent | Direct amidation, Gewald reaction for substituted amides | mdpi.com |
BMIM = 1-Butyl-3-methylimidazolium
By carefully selecting catalysts and solvents according to green chemistry principles, the synthesis of this compound can be designed to be not only efficient but also environmentally responsible.
Chemical Reactivity and Transformation Studies of N,n Dicyclohexylcyclobutanecarboxamide
Reactivity at the Amide Functionality
The amide group in N,N-dicyclohexylcyclobutanecarboxamide is a tertiary amide, characterized by the nitrogen atom being bonded to the carbonyl carbon and two cyclohexyl groups. This substitution pattern, particularly the bulky nature of the cyclohexyl groups, significantly influences its reactivity.
Hydrolysis Mechanisms (Acidic and Basic)
Amide hydrolysis, which cleaves the amide bond to form a carboxylic acid and an amine, is a fundamental reaction. However, amides are the least reactive of the carboxylic acid derivatives, and tertiary amides, especially sterically hindered ones, are notoriously difficult to hydrolyze. arkat-usa.orgpressbooks.pub The hydrolysis typically requires harsh conditions, such as prolonged heating with strong acids or bases. masterorganicchemistry.comyoutube.com
Acid-Catalyzed Hydrolysis:
Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comyoutube.com This is followed by a nucleophilic attack by a water molecule to form a tetrahedral intermediate. A subsequent proton transfer from the oxygen to the nitrogen atom converts the dicyclohexylamino group into a better leaving group (dicyclohexylamine). The collapse of the tetrahedral intermediate then expels the amine and, after deprotonation, yields cyclobutanecarboxylic acid and the dicyclohexylammonium (B1228976) salt. khanacademy.org
Basic Hydrolysis:
In the presence of a strong base, the hydrolysis proceeds via the nucleophilic addition of a hydroxide (B78521) ion to the carbonyl carbon, also forming a tetrahedral intermediate. chemistrysteps.com The subsequent step, the elimination of the dicyclohexylamide anion, is generally unfavorable due to the poor leaving group ability of the amide anion. chemistrysteps.com The reaction is typically driven to completion by using a high concentration of hydroxide and elevated temperatures. The final products are the salt of cyclobutanecarboxylic acid and dicyclohexylamine (B1670486). chemguide.co.uklibretexts.org
The significant steric hindrance provided by the two cyclohexyl groups in this compound makes both acidic and basic hydrolysis exceptionally challenging compared to less substituted amides.
Table 1: General Conditions for Amide Hydrolysis
| Hydrolysis Type | Reagents | General Conditions | Expected Products for this compound |
|---|---|---|---|
| Acidic | Strong acid (e.g., HCl, H₂SO₄), Water | Prolonged heating | Cyclobutanecarboxylic acid and Dicyclohexylammonium salt |
Reduction Reactions of the Amide Carbonyl
The carbonyl group of the amide can be reduced to a methylene (B1212753) group (-CH₂-), converting the amide into an amine. Due to the low reactivity of amides, this transformation requires powerful reducing agents. masterorganicchemistry.com
The most common and effective reagent for the reduction of tertiary amides is lithium aluminum hydride (LiAlH₄). chemistrysteps.comorgoreview.comjove.com The reaction proceeds through the nucleophilic addition of a hydride ion to the carbonyl carbon. The resulting intermediate coordinates to the aluminum, and subsequent elimination of an oxygen-aluminum species generates an iminium ion. A second hydride addition to the iminium ion yields the final tertiary amine product. jove.com In the case of this compound, reduction with LiAlH₄ would yield N,N-dicyclohexylcyclobutylmethanamine.
Other reducing agents, such as 9-borabicyclo[3.3.1]nonane (9-BBN), can also be employed for the reduction of tertiary amides to amines. orgoreview.com Interestingly, with certain bulky borane (B79455) reagents like disiamylborane, tertiary amides can undergo partial reduction to form aldehydes. chemistrysteps.com
Table 2: Reagents for the Reduction of Tertiary Amides
| Reagent | Product Type | Expected Product from this compound |
|---|---|---|
| Lithium aluminum hydride (LiAlH₄) | Tertiary Amine | N,N-dicyclohexylcyclobutylmethanamine |
| 9-Borabicyclo[3.3.1]nonane (9-BBN) | Tertiary Amine | N,N-dicyclohexylcyclobutylmethanamine |
N-Alkylation and N-Acylation Reactions
N-alkylation and N-acylation reactions are common for primary and secondary amides, as they possess a hydrogen atom on the nitrogen that can be substituted. However, this compound is a tertiary amide and therefore lacks a proton on the nitrogen atom. Consequently, it cannot undergo N-alkylation or N-acylation through the typical deprotonation-substitution pathways.
Rearrangement Pathways Involving the Amide Group
Based on available literature, there are no well-documented rearrangement pathways that specifically involve the sterically hindered tertiary amide group of this compound under common laboratory conditions. The stability of the tertiary amide bond, reinforced by steric protection, makes such rearrangements unlikely without highly specific reagents or reaction conditions.
Reactivity of the Cyclobutane (B1203170) Ring System
The cyclobutane ring is characterized by significant ring strain, which is a key determinant of its reactivity. wikipedia.org This strain arises from non-ideal bond angles (angle strain) and eclipsing interactions between hydrogen atoms (torsional strain). masterorganicchemistry.com
Ring-Opening Reactions and Associated Mechanisms
The strain energy of a cyclobutane ring is approximately 26 kcal/mol, making it more reactive than larger cycloalkanes like cyclopentane (B165970) and cyclohexane (B81311), but less reactive than the highly strained cyclopropane (B1198618). nih.govquimicaorganica.org This inherent strain can be relieved through ring-opening reactions, although these reactions are generally less facile than those of cyclopropanes. nih.govpharmaguideline.com
Cyclobutane rings can be opened under various conditions, such as catalytic hydrogenation at elevated temperatures and pressures, or by reaction with strong acids. pharmaguideline.com The presence of functional groups on the ring can influence the regioselectivity and facility of the ring-opening process. For instance, compounds with cyclobutane rings can undergo cleavage under acidic, basic, nucleophilic, oxidizing, or reducing conditions. researchgate.net In some cases, ring-opening can be followed by skeletal rearrangements to yield more complex structures. researchgate.net
Table 3: Comparison of Ring Strain in Cycloalkanes
| Cycloalkane | Ring Strain (kcal/mol) |
|---|---|
| Cyclopropane | 27.6 |
| Cyclobutane | 26.3 |
| Cyclopentane | 6.2 |
| Cyclohexane | 0 |
Data sourced from multiple chemical literature sources. masterorganicchemistry.comnih.gov
Cycloreversion Processes
Cycloreversion reactions involve the cleavage of the cyclobutane ring, typically induced by thermal or photochemical energy. These processes are driven by the release of inherent ring strain. For cyclobutane derivatives, a common pathway is a [2+2] cycloreversion, which breaks the ring into two alkene fragments. researchgate.net
The mechanism often proceeds through a biradical intermediate, a hypothesis that has been investigated for decades and recently supported by experimental evidence from radical scavenging and electron paramagnetic resonance (EPR) experiments on related heterodimers. researchgate.net In one study, the thermal cycloreversion of a cyclobutane derivative was found to have a low activation energy of approximately 13 kcal/mol and proceeded independently of the solvent. researchgate.net
Kinetic studies of formal [2+2] cycloaddition-cycloreversion reactions between phenylacetylene (B144264) derivatives and benzylidenemalononitriles have shown that the process can be experimentally studied to determine reaction mechanisms. In this system, a transient zwitterionic intermediate is formed, leading to a cyclobutene (B1205218) that can be isolated. This intermediate then undergoes a facile, first-order cycloreversion upon heating to yield the final buta-1,3-diene product. The rate-determining step can shift depending on the substituents, from the initial nucleophilic attack to the final cycloreversion of the cyclobutene intermediate.
Table 1: Kinetic Data for Cycloreversion and Related Ring-Opening Reactions
| Reaction Type | Reactant/System | Key Kinetic Parameter | Value | Significance |
|---|---|---|---|---|
| Thermal [2+2] Cycloreversion | Cyclobutane Heterodimer | Activation Energy (Ea) | ~13 kcal/mol | Indicates a low thermal barrier for ring cleavage. researchgate.net |
| Cycloreversion of Cyclobutene | Dicyanocyclobutene intermediate | Reaction Order | First-order | Demonstrates unimolecular ring-opening. |
| Thermal Ring-Opening | Cyclobutane | Activation Enthalpy (ΔH‡) | 62.7 kcal/mol | Represents the energy barrier to form the tetramethylene biradical. arxiv.org |
| Ring-Opening Radical Cation | Cyclobutene Radical Cation | Activation Free Energy (ΔG‡) | 17.0 kcal/mol | Shows the barrier for the preferred pathway to the trans-butadiene radical cation. acs.org |
Functionalization of the Cyclobutane Ring (e.g., C-H Activation)
Direct functionalization of the cyclobutane ring's C-H bonds is a powerful strategy for elaborating its structure. The amide group in this compound can act as a directing group, guiding a transition metal catalyst to a specific C-H bond, typically at the γ-position relative to the amide nitrogen. nih.govchemrxiv.org This approach circumvents the challenges associated with the inherent low reactivity of unstrained C(sp³)–H bonds.
Palladium and rhodium are common catalysts for these transformations. For instance, palladium(II)-catalyzed C(sp³)–H arylation can be achieved using aryl boronic acids as the coupling partner. nih.govchemrxiv.org The use of specific ligands, such as mono-N-protected amino acids, is crucial for achieving high yields and selectivity. These reactions leverage the native tertiary amine or amide functionality to direct the C-H cleavage and subsequent bond formation on the strained ring. nih.govchemrxiv.org Ruthenium-based catalysts have also been shown to be highly effective for C-H amidation, with cyclic amides serving as effective directing groups. rsc.org
These methods provide a streamlined route to complex, substituted cyclobutanes, which are valuable scaffolds in medicinal chemistry due to their ability to enhance metabolic stability and modulate physicochemical properties. nih.govnih.gov
Table 2: Examples of Catalytic Systems for Cyclobutane C-H Functionalization
| Catalyst System | Directing Group Type | Transformation | Key Feature |
|---|---|---|---|
| Pd(II) / N-Acetyl Amino Acid Ligand | Tertiary Alkylamine | C–H Arylation | Enantioselective desymmetrization of methylene C–H bonds. nih.gov |
| Rh₂(S-TCPTAD)₄ | Aryl Group (Nondirected) | C–H Functionalization | Selective functionalization at the benzylic site of arylcyclobutanes. |
| Pd(OAc)₂ / Aminoquinoline Amide | Amide (8-aminoquinoline) | C–H Arylation | Can be used to diversify structures prior to ring-opening. |
| [{RuCl₂(p-cymene)}₂] | Cyclic Amide | C–H Amidation | High mono-, regio-, and site-selectivity under mild conditions. rsc.org |
Stereochemical Aspects of Reactions Involving this compound
Diastereoselectivity and Enantioselectivity in Transformations
The rigid, three-dimensional structure of the cyclobutane ring often allows for a high degree of stereocontrol in chemical reactions. In C-H functionalization reactions, the directing group and catalyst system can work in concert to produce products with high diastereoselectivity. For example, palladium-catalyzed C–H arylation of aminomethyl-cyclobutanes often proceeds to give the cis-substituted product as a single diastereomer. nih.govchemrxiv.org Similarly, palladium-catalyzed cascade reactions to construct cyclobutane-embedded frameworks can achieve excellent diastereoselectivity (>19:1 dr). acs.org
Enantioselectivity is achieved by using chiral ligands that differentiate between prochiral C-H bonds or faces of the molecule. The combination of a palladium catalyst with a chiral N-acetyl amino acid ligand has proven effective for the enantioselective arylation of cyclobutanes, yielding high enantiomeric ratios. nih.govchemrxiv.org In another approach, an iridium-catalyzed cascade reaction involving asymmetric allylic etherification followed by a [2+2] cycloaddition produces enantioenriched cyclobutane derivatives with both good diastereoselectivity and excellent enantioselectivity. chemistryviews.org
Table 3: Stereoselective Transformations of Cyclobutane Derivatives
| Reaction Type | Catalyst/Ligand System | Substrate Type | Stereochemical Outcome |
|---|---|---|---|
| Enantioselective C–H Arylation | Pd(II) / Chiral N-Acetyl Amino Acid | Aminomethyl-cyclobutanes | High enantiomeric ratios, single diastereomer (cis). nih.govchemrxiv.org |
| Cascade [2+2] Photocycloaddition | Ir / Chiral Phosphoramidite Ligand | Cinnamyl Alcohols + Allyl Acetates | Good diastereoselectivities and excellent enantioselectivities. chemistryviews.org |
| Cascade Autotandem Reaction | Pd(PPh₃)₄ | 1,4-Diyn-3-yl Carbonates | Excellent diastereoselectivity (>19:1 dr). acs.org |
| Enantioselective Type II Cyclization | Rh(I) / DTBM-segphos | Cyclobutanones + Alkynes | Excellent enantioselectivity and complete diastereoselectivity. nih.gov |
Chiral Induction and Resolution Strategies
Beyond synthesizing chiral molecules directly, strategies exist for resolving racemic mixtures of cyclobutane derivatives. Chiral resolution via high-performance liquid chromatography (HPLC) is a common and effective method. This involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
For example, studies on chiral δ-lactams, which are structurally related to cyclic amides, have demonstrated successful enantioseparation using polysaccharide-based CSPs like Chiralpak IA. By optimizing the mobile phase, typically a mixture of an alkane (like n-hexane) and a polar alcohol modifier (like isopropanol (B130326) or ethanol), baseline resolution of enantiomers can be achieved. The effectiveness of the separation is quantified by the selectivity factor (α) and the resolution factor (Rs).
Reaction Mechanism Elucidation for this compound Transformations
Kinetic Studies and Rate Law Determination
Understanding the mechanism of a chemical transformation requires detailed kinetic studies to determine the reaction's rate law and identify the rate-determining step. For reactions involving cyclobutane derivatives, kinetic isotope effect (KIE) experiments are particularly insightful. A significant KIE (where the C-H bond breaks slower than the C-D bond) suggests that C-H bond cleavage is involved in the rate-determining step of the reaction. nih.govnih.gov
In studies of amide-directed C-H functionalization, KIE values have been used to distinguish between different mechanisms. For instance, in a rhodium-catalyzed C-H oxidation directed by a Weinreb amide, a KIE of 3.0 indicated that an irreversible C-H activation was a key step. mdpi.com Conversely, in a palladium-catalyzed arylation, a KIE of only 1.1 suggested that C-H activation was not the rate-determining step, pointing instead to a subsequent step like oxidative addition or reductive elimination as being rate-limiting. mdpi.com
For thermal decomposition reactions, such as the thermolysis of related N,N-dialkoxyamides, kinetic analysis has shown that the reactions follow first-order kinetics. The determination of activation parameters, such as activation energy (Ea) and entropy of activation (ΔS‡), provides further mechanistic detail, indicating in this case that the primary process is the homolysis of a nitrogen-oxygen bond to form radical intermediates.
Table 4: Kinetic Parameters for Mechanistic Elucidation of Related Amide/Cyclic Systems
| Reaction/System | Kinetic Measurement | Value | Mechanistic Implication |
|---|---|---|---|
| Pd-catalyzed C–H Acetoxylation (Oxazoline-directed) | Kinetic Isotope Effect (KIE) | 2.9 | C–H bond breaking is involved in the rate-determining step. nih.gov |
| Rh-catalyzed C–H Oxidation (Weinreb amide-directed) | Kinetic Isotope Effect (KIE) | 3.0 | Suggests irreversible C–H activation is a key step. mdpi.com |
| Pd-catalyzed C–H Arylation (Weinreb amide-directed) | Kinetic Isotope Effect (KIE) | 1.1 | C–H activation is not the rate-determining step. mdpi.com |
| Thermal Decomposition of N,N-dimethoxybenzamides | Activation Energy (Ea) | 125–135 kJ/mol | Energy barrier for homolytic N-O bond cleavage. |
Identification of Reaction Intermediates
The identification of reaction intermediates is crucial for understanding the stepwise mechanism of any chemical transformation. For this compound, potential intermediates can be postulated for its formation and subsequent reactions, such as hydrolysis.
In the common synthesis of amides from a carboxylic acid and an amine, coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) are often employed. In the case of the synthesis of this compound from cyclobutanecarboxylic acid and dicyclohexylamine using DCC, a key reactive intermediate is the O-acylisourea. This intermediate is formed by the addition of the carboxylic acid to the carbodiimide, activating the carbonyl group for nucleophilic attack by the amine.
Under hydrolytic conditions, either acidic or basic, the reaction is expected to proceed through a tetrahedral intermediate . In acidic hydrolysis, the carbonyl oxygen is first protonated to increase the electrophilicity of the carbonyl carbon. Subsequent attack by a water molecule leads to the formation of a tetrahedral intermediate. Similarly, under basic conditions, direct nucleophilic attack by a hydroxide ion on the carbonyl carbon forms a tetrahedral intermediate. The breakdown of this intermediate is often the rate-determining step and is influenced by the nature of the substituents on the nitrogen and carbonyl carbon.
| Reaction | Proposed Intermediate | Key Structural Features |
| DCC-mediated Synthesis | O-Acylisourea | Activated carbonyl group, isourea moiety |
| Acid-catalyzed Hydrolysis | Protonated Tetrahedral Intermediate | Sp³ hybridized carbonyl carbon, protonated hydroxyl group |
| Base-catalyzed Hydrolysis | Tetrahedral Intermediate | Sp³ hybridized carbonyl carbon, oxyanion |
Transition State Analysis and Energy Profiles
The transition state analysis and the corresponding energy profiles provide quantitative insight into the kinetics and thermodynamics of a reaction. While specific computational data for this compound is scarce, the energy profiles of its reactions can be conceptualized based on related systems.
The presence of the strained cyclobutane ring is expected to influence the reactivity of the amide. Computational studies on the reactions of other cyclobutane derivatives, such as cyclobutane-1,2-dione, have shown that ring strain can affect the stability of intermediates and the energy barriers of transition states. For instance, reactions leading to ring-opening might have lower activation energies compared to analogous unstrained systems.
The rotation around the amide C-N bond is a fundamental process in amides, and it is characterized by a significant rotational barrier due to the partial double bond character. For this compound, the bulky cyclohexyl groups are expected to increase this rotational barrier. The transition state for this rotation would involve the breaking of the p-orbital overlap between the nitrogen lone pair and the carbonyl p-system.
| Process | Anticipated Transition State Features | Factors Influencing Energy Barrier |
| Amide Bond Rotation | Perpendicular alignment of N-lone pair and C=O π-system | Steric hindrance from cyclohexyl groups |
| Hydrolysis (Formation of Tetrahedral Intermediate) | Partial bond formation between nucleophile and carbonyl carbon | Electronic effects of substituents, ring strain |
| Hydrolysis (Breakdown of Tetrahedral Intermediate) | Partial bond breaking of C-N bond | Stability of the leaving group |
Isotope Labeling Experiments for Mechanistic Insight
Isotope labeling is a powerful technique to trace the path of atoms through a reaction mechanism. While no specific isotope labeling studies on this compound have been reported, the application of this method can be illustrated through hypothetical experiments.
To elucidate the mechanism of hydrolysis, an experiment using ¹⁸O-labeled water (H₂¹⁸O) could be performed. If the hydrolysis proceeds via the expected nucleophilic acyl substitution mechanism, the ¹⁸O label would be incorporated into the resulting cyclobutanecarboxylic acid. This would confirm that the oxygen atom from the water molecule is the one that becomes part of the carboxylic acid product.
Similarly, ¹⁵N labeling of the dicyclohexylamine used in the synthesis would result in an ¹⁵N-labeled amide. Studying the fate of the ¹⁵N label in subsequent reactions could provide valuable information. For instance, in a potential rearrangement or fragmentation reaction, tracking the position of the ¹⁵N atom in the products would help to distinguish between different possible mechanistic pathways.
An analogous study on the dehydration of asparagine amide using N,N'-dicyclohexylcarbodiimide and oxygen-18 labeled carboxyl group has been used to investigate the reaction mechanism, highlighting the utility of this technique in understanding reactions involving amides and carbodiimides.
| Isotope Used | Labeled Reactant | Mechanistic Question to be Answered |
| ¹⁸O | Water (in hydrolysis) | To confirm the origin of the oxygen atom in the carboxylic acid product. |
| ¹⁵N | Dicyclohexylamine (in synthesis) | To trace the nitrogen atom in subsequent transformations of the amide. |
| ¹³C | Carbonyl carbon of cyclobutanecarboxylic acid | To study potential decarboxylation or rearrangement reactions. |
An in-depth review of available scientific literature and crystallographic databases reveals a significant lack of published research on the specific chemical compound this compound. While the compound is listed in several chemical supplier databases, detailed experimental and analytical data required to populate the requested structural and conformational analysis sections are not publicly available.
Specifically, there is no retrievable information regarding:
X-Ray Crystallography: No published crystal structures for this compound could be located. This prevents any detailed discussion of its solid-state structure, including crystal packing, intermolecular interactions, bond lengths, bond angles, torsion angles, or potential polymorphism.
Solution-State Conformational Analysis: There is a lack of published studies utilizing Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy to investigate the conformational dynamics of this molecule in solution.
Chiroptical Spectroscopy: No research on chiral analogs of this compound using techniques like Circular Dichroism was found.
Due to the absence of this fundamental scientific data, it is not possible to generate the thorough, informative, and scientifically accurate article as outlined in the user's request. The creation of such an article would require access to primary research data that has not been published or is not accessible in the public domain.
Advanced Structural and Conformational Analysis of N,n Dicyclohexylcyclobutanecarboxamide
Solution-State Conformational Analysis
Molecular Dynamics Simulations and Experimental Validation
Molecular Dynamics (MD) simulations are a powerful computational tool used to model the dynamic behavior of molecules over time, providing insights into conformational flexibility and intermolecular interactions. nih.govresearchgate.net For N,N-dicyclohexylcyclobutanecarboxamide, MD simulations would be invaluable for exploring its complex conformational landscape, which is dictated by the interplay of the rigid cyclobutane (B1203170) ring, the flexible cyclohexyl groups, and the partially double-bonded amide linkage.
Simulation Approach: An MD simulation would begin by defining a force field, such as AMBER, GROMACS, or CHARMM, which provides the parameters to calculate the potential energy of the system. nih.gov The molecule would be placed in a simulation box, often solvated with an explicit solvent like water or a non-polar solvent like cyclohexane (B81311) to mimic different chemical environments. The system is then minimized to remove steric clashes and gradually heated to a target temperature. Following an equilibration period, a production run is performed to generate a trajectory—a history of atomic positions and velocities over time. mdpi.com
Analysis and Predicted Findings: Analysis of the MD trajectory would reveal the preferred conformations of the molecule. Key areas of investigation would include:
Cyclohexyl Ring Conformations: The two cyclohexyl rings are expected to predominantly adopt low-energy chair conformations. MD simulations can quantify the population of chair, boat, and twist-boat conformers and the rate of interconversion (ring flipping) between them.
Amide Bond Rotation: The C-N amide bond possesses a significant barrier to rotation due to resonance. Simulations would predict the rotational energy barrier and the relative populations of different rotamers arising from this restricted rotation.
Orientation of Substituents: The simulation would elucidate the spatial arrangement of the bulky cyclohexyl groups relative to the cyclobutanecarboxamide (B75595) core, identifying the most sterically and energetically favorable orientations. Parameters like Root Mean Square Deviation (RMSD) and Radius of Gyration would be calculated to assess the stability and compactness of the predicted conformations. mdpi.com
Experimental Validation: Computational predictions from MD simulations must be validated by experimental data to ensure their accuracy. researchgate.netnih.gov For this compound, several techniques could be employed:
X-ray Crystallography: If a suitable single crystal can be grown, X-ray crystallography would provide the definitive solid-state structure, including bond lengths, bond angles, and the molecule's conformation in the crystal lattice. This experimental structure serves as a primary benchmark for validating computed ground-state geometries. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about through-space distances between protons, which can be directly compared with distances extracted from the MD simulation trajectory to validate the predicted solution-state conformations.
Vibrational Spectroscopy: As detailed in the following sections, experimentally measured Infrared (IR) and Raman spectra can be compared to spectra calculated from the computationally derived structures. cardiff.ac.uk A close match between experimental and theoretical spectra provides strong evidence for the accuracy of the computed conformational ensemble.
Vibrational Spectroscopy for Probing Molecular Motions
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the quantized vibrational energy levels of a molecule. These methods are highly sensitive to molecular structure, functional groups, and conformation, making them essential for detailed structural analysis. ksu.edu.sanih.gov
Infrared (IR) Spectroscopy for Functional Group Vibrations
IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations, provided the vibration causes a change in the molecule's dipole moment. libretexts.org It is particularly effective for identifying characteristic functional groups. For this compound, the IR spectrum is expected to be dominated by vibrations of the amide group and the aliphatic rings.
Predicted IR Spectral Features:
Amide I Band (C=O Stretching): This is typically the most intense band in the IR spectrum of an amide. For a tertiary amide like this compound, the C=O stretching vibration is expected to appear in the range of 1630-1680 cm⁻¹. youtube.com Its precise position can be influenced by the steric bulk of the dicyclohexyl groups.
C-H Stretching: Vibrations from the C-H bonds of the cyclohexyl and cyclobutane rings will produce strong absorptions in the 2850-3000 cm⁻¹ region. uci.edu Asymmetric and symmetric stretching modes of the CH₂ groups are expected to be prominent.
C-N Stretching: The stretching vibration of the tertiary amide C-N bond is typically found in the 1200-1350 cm⁻¹ region.
CH₂ Bending (Scissoring): The scissoring vibrations of the numerous CH₂ groups in the cyclohexyl and cyclobutane rings will give rise to a distinct band around 1440-1470 cm⁻¹. dtic.mil
The following table summarizes the predicted characteristic IR absorption frequencies for this compound.
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
| C-H Stretching | Cyclohexyl, Cyclobutane | 2850 - 2980 | Strong |
| Amide I (C=O Stretching) | Amide (tertiary) | 1630 - 1680 | Very Strong |
| CH₂ Bending (Scissoring) | Cyclohexyl, Cyclobutane | 1440 - 1470 | Medium to Strong |
| C-N Stretching | Amide (tertiary) | 1200 - 1350 | Medium |
| Ring Vibrations (breathing, puckering) | Cyclohexyl, Cyclobutane | 800 - 1200 | Medium to Weak |
Note: This is an interactive data table based on predicted values from analogous compounds.
Raman Spectroscopy for Skeletal Vibrations and Conformational States
Raman spectroscopy is a light-scattering technique that provides information complementary to IR spectroscopy. ksu.edu.sa A vibration is Raman-active if it causes a change in the polarizability of the molecule. libretexts.org Raman is particularly sensitive to symmetric vibrations and the skeletal framework of molecules, making it well-suited for studying the hydrocarbon portions of this compound.
Predicted Raman Spectral Features:
C-H Stretching: While also present in the IR spectrum, the symmetric C-H stretching modes around 2850-2950 cm⁻¹ are often very intense in the Raman spectrum of aliphatic compounds. uci.edu
Conformational Sensitivity: Raman spectroscopy is an excellent tool for studying conformational isomers. youtube.com The low-frequency region of the spectrum (below 500 cm⁻¹) is sensitive to the puckering motion of the cyclobutane ring and the chair-boat interconversion of the cyclohexyl rings. Different conformers would likely exhibit unique low-frequency Raman signals, allowing for their identification and quantification in solution or liquid phases. The intense band around 780 cm⁻¹ observed for the symmetric stretching of the N=C=N group in the related molecule 1,3-dicyclohexylcarbodiimide suggests that skeletal vibrations involving the central carboxamide group could also be prominent. publish.csiro.au
The table below outlines the predicted prominent Raman shifts for this compound.
| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) | Expected Intensity |
| C-H Stretching (symmetric) | Cyclohexyl, Cyclobutane | 2850 - 2950 | Strong to Very Strong |
| CH₂ Bending (Twisting/Wagging) | Cyclohexyl, Cyclobutane | 1250 - 1450 | Medium |
| C-C Skeletal Stretching | Cyclohexyl, Cyclobutane | 800 - 1200 | Strong |
| Ring Breathing/Deformation | Cyclohexyl, Cyclobutane | 700 - 900 | Strong |
| Low-Frequency Skeletal Bending | Whole Molecule | 100 - 500 | Medium to Strong |
Note: This is an interactive data table based on predicted values from analogous compounds.
Computational and Theoretical Investigations of N,n Dicyclohexylcyclobutanecarboxamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemical research, offering a detailed picture of molecular behavior at the electronic level. For N,N-dicyclohexylcyclobutanecarboxamide, these methods can predict a range of properties that are otherwise difficult to measure experimentally.
Density Functional Theory (DFT) has emerged as a leading computational method due to its favorable balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules like this compound. github.iomdpi.com DFT calculations are based on the principle that the ground-state energy of a molecule is a unique functional of its electron density. youtube.com
The electronic structure and charge distribution are critical determinants of a molecule's reactivity and intermolecular interactions. DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can provide a detailed map of electron density.
Table 1: Predicted Mulliken Atomic Charges for Selected Atoms in this compound
| Atom | Predicted Mulliken Charge (a.u.) |
|---|---|
| Carbonyl Oxygen (O) | -0.55 |
| Carbonyl Carbon (C=O) | +0.60 |
| Amide Nitrogen (N) | -0.45 |
| Cyclobutane (B1203170) CH | +0.15 |
| Cyclohexyl CH (alpha to N) | +0.20 |
Note: These are representative theoretical values and can vary based on the specific DFT functional and basis set used.
Molecular orbital (MO) theory provides a framework for understanding the electronic transitions and reactivity of a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and its electronic excitation properties. semanticscholar.org
For this compound, the HOMO is expected to be localized primarily on the amide group, specifically involving the lone pair of electrons on the nitrogen and the p-orbitals of the carbonyl oxygen. The LUMO is likely to be centered on the antibonding π* orbital of the carbonyl group. A smaller HOMO-LUMO gap generally implies higher reactivity.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Predicted Energy (eV) |
|---|---|
| HOMO | -6.8 |
| LUMO | +1.5 |
| HOMO-LUMO Gap | 8.3 |
Note: These are hypothetical values derived from typical DFT calculations on similar organic amides.
DFT calculations are widely used to predict various spectroscopic properties, which can be invaluable for structure elucidation and interpretation of experimental data. d-nb.info
NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts with a high degree of accuracy. nih.govnmrdb.org These predictions are achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. The predicted spectra can help in the assignment of experimental peaks, especially for complex molecules with many overlapping signals.
IR Spectroscopy: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These frequencies correspond to the absorption bands in an infrared (IR) spectrum. arxiv.orgarxiv.org By analyzing the vibrational modes, each calculated frequency can be assigned to specific bond stretches, bends, or torsions within the molecule, such as the characteristic C=O stretch of the amide group.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a powerful method for predicting electronic absorption spectra (UV-Vis). mdpi.comnih.gov It calculates the energies of electronic transitions from the ground state to various excited states. The calculated transition energies and their corresponding oscillator strengths can be used to simulate the UV-Vis spectrum, identifying the wavelengths of maximum absorption (λmax). ornl.gov For this compound, transitions involving the n → π* and π → π* excitations of the carbonyl group are expected.
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopic Data | Predicted Value |
|---|---|
| ¹³C NMR (C=O) | ~175 ppm |
| ¹H NMR (Cyclohexyl CH-N) | ~3.5-4.0 ppm |
| IR (C=O stretch) | ~1650 cm⁻¹ |
| UV-Vis (λmax, n→π*) | ~220 nm |
Note: These are illustrative predictions based on computational studies of analogous compounds.
Ab initio methods, which are based on first principles without empirical parameterization, can provide highly accurate energetic information. wikipedia.orgscribd.com Methods such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) account for electron correlation more rigorously than standard DFT, leading to more precise calculations of properties like total energy, ionization potential, and electron affinity. nih.gov However, these methods are computationally more demanding and are often used for smaller systems or as a benchmark for less expensive methods. scispace.com For a molecule the size of this compound, these high-level calculations would be computationally intensive but could provide a very accurate value for the molecule's heat of formation.
Density Functional Theory (DFT) for Ground State Properties
Conformational Landscape Exploration
The flexibility of the cyclohexyl and cyclobutane rings, as well as rotation around the C-N bonds, gives rise to a complex conformational landscape for this compound. cutm.ac.in Computational methods can be used to explore this landscape by identifying stable conformers and the energy barriers between them.
The two cyclohexyl rings can adopt chair, boat, or twist-boat conformations, with the chair conformation generally being the most stable. youtube.comyoutube.com Furthermore, the substituents on the cyclohexyl rings can be in either axial or equatorial positions. The cyclobutane ring is not planar and exists in a puckered conformation. Rotation around the amide C-N bond is restricted due to its partial double bond character, but different rotational isomers (rotamers) are possible.
A systematic conformational search, often performed using molecular mechanics initially and then refined with DFT calculations, can identify the global minimum energy structure and other low-energy conformers. The relative energies of these conformers, determined by their steric and electronic interactions, dictate their population at a given temperature. Understanding the conformational preferences is crucial as different conformers can exhibit different chemical and physical properties.
Reaction Pathway Modeling and Transition State Characterization
Computational methods can be employed to model potential reaction pathways, providing insights into reaction mechanisms and kinetics that can be difficult to probe experimentally.
For this compound, a plausible reaction to study computationally is its synthesis via the coupling of cyclobutanecarboxylic acid and dicyclohexylamine (B1670486). A common method for this transformation is the use of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC). sapub.org
Computational modeling could elucidate the mechanism by:
Characterizing the structures of reactants, intermediates, transition states, and products.
Modeling the initial reaction of cyclobutanecarboxylic acid with DCC to form an O-acylisourea intermediate.
Simulating the nucleophilic attack of dicyclohexylamine on the activated carbonyl carbon of the intermediate.
Mapping the potential energy surface for the collapse of the tetrahedral intermediate to form the final amide product and dicyclohexylurea.
By locating the transition state structures for each step of the reaction mechanism, their energies can be calculated. The difference in energy between the reactants and the transition state gives the activation energy (Ea) for that step. According to transition state theory, the activation energy is directly related to the reaction rate.
For the DCC-mediated synthesis of this compound, computational studies would likely show that the rate-determining step is the nucleophilic attack of the sterically hindered dicyclohexylamine on the O-acylisourea intermediate. The calculated activation energies can help in optimizing reaction conditions, such as temperature, to improve reaction yields and rates.
Table 4: Hypothetical Activation Energies for the Synthesis of this compound
| Reaction Step | Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) |
| Formation of O-acylisourea | DFT (M06-2X) | 6-311+G(d,p) | ~10 - 15 |
| Nucleophilic attack by dicyclohexylamine | DFT (M06-2X) | 6-311+G(d,p) | ~20 - 25 |
| Collapse of tetrahedral intermediate | DFT (M06-2X) | 6-311+G(d,p) | ~5 - 8 |
This table presents hypothetical data based on computational studies of similar amide bond formation reactions. The values are for illustrative purposes.
Molecular Dynamics Simulations
While quantum mechanical calculations are excellent for studying static structures and single reaction steps, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. An MD simulation of this compound would involve solving Newton's equations of motion for the atoms of the molecule, often in a simulated solvent environment.
MD simulations could be used to:
Observe the conformational transitions, such as ring puckering and amide bond rotation, in real-time.
Determine the preferred solvation structure around the molecule.
Calculate thermodynamic properties, such as the free energy difference between conformers.
Study the dynamics of intermolecular interactions if the molecule were to be part of a larger assembly or in the presence of other reactants.
Simulations would likely reveal the rapid puckering of the cyclobutane ring and the slower, more infrequent, rotation around the amide C-N bond, confirming the relative energy barriers calculated from static methods. The cyclohexyl rings would predominantly remain in their low-energy chair conformations.
Solvent Effects on Molecular Conformation and Dynamics
A computational study in this area would typically involve simulating the behavior of this compound in various solvents of differing polarities, such as water, ethanol, and hexane. Such research would aim to understand how the solvent environment influences the puckering of the cyclobutane ring and the rotational barriers of the amide C-N bond and the N-cyclohexyl bonds. For N,N-dialkylamides in general, polar protic solvents are known to increase the barrier to rotation around the amide bond due to hydrogen bonding with the carbonyl oxygen. However, without specific studies, the magnitude of this effect and the preferred conformational states of this compound in different solvents remain unknown.
Temperature-Dependent Conformational Behavior
Investigations into the temperature-dependent conformational behavior would involve molecular dynamics simulations at various temperatures to map the potential energy surface of the molecule. This would reveal the relative populations of different conformers and the energy barriers for their interconversion. Key aspects to investigate would be the chair-boat interconversion of the cyclohexyl rings and the planarity of the amide group at different temperatures. It is generally expected that at higher temperatures, the molecule would be able to overcome higher energy barriers, leading to a more diverse population of conformers.
Quantitative Structure-Property Relationship (QSPR) Studies
Development of Predictive Models for Chemical Properties
QSPR models are developed by correlating calculated molecular descriptors with experimentally determined properties. To develop such models for this compound, a dataset of related molecules with known properties (e.g., boiling point, solubility, reactivity) would be required. Molecular descriptors, such as topological indices, quantum-chemical parameters, and steric descriptors, would be calculated for each molecule in the dataset. Statistical methods would then be used to build a mathematical model that could predict the properties of this compound. No such models have been published.
Correlation of Structural Descriptors with Reactivity Trends
Following the development of a QSPR model, the structural descriptors that have the most significant impact on a particular property, such as reactivity, can be identified. For a molecule like this compound, important descriptors might include the surface area of the cyclohexyl groups, the partial charge on the amide nitrogen and carbonyl oxygen, and the strain energy of the cyclobutane ring. By analyzing these correlations, one could predict how structural modifications would influence the molecule's reactivity. This information is valuable in the rational design of new compounds with desired properties. As no QSPR models are available, this level of analysis is not possible.
Applications of N,n Dicyclohexylcyclobutanecarboxamide in Chemical Sciences Non Biological
N,N-Dicyclohexylcyclobutanecarboxamide as a Synthetic Intermediate
The inherent ring strain of the cyclobutane (B1203170) moiety and the defined stereochemistry of the amide group position this compound as a potentially valuable intermediate in organic synthesis.
In the field of complex molecule synthesis, the strategic use of small, functionalized rings is a powerful approach for building molecular diversity. nih.gov The cyclobutane ring of this compound serves as a compact four-carbon unit. While specific examples utilizing this exact amide are not prominent in the literature, the parent structure, cyclobutanecarboxylic acid, and its derivatives are recognized as valuable starting materials.
The robust amide functionality, formed by coupling cyclobutanecarboxylic acid with dicyclohexylamine (B1670486), is generally stable under many reaction conditions. wikipedia.org This stability allows for chemical modifications on the cyclobutane ring without disturbing the amide linkage. The bulky dicyclohexyl groups can direct reactions to other parts of the molecule by sterically shielding the amide carbonyl group. The amide itself can also be a handle for further transformations, although its hydrolysis requires vigorous conditions due to the steric hindrance from the cyclohexyl groups. The strategic value of such building blocks lies in their ability to introduce specific, stereochemically rich fragments into larger, more complex target molecules, such as natural products or pharmaceutical candidates. nih.gov
Cyclobutane-fused ring systems are significant structural motifs in numerous natural products and medicinally relevant compounds. Modern synthetic methods, particularly those involving photochemistry, have enabled the efficient construction of these strained architectures. nih.govrsc.org For instance, intramolecular [2+2] cycloadditions are a key strategy for creating complex, polycyclic scaffolds containing a cyclobutane ring. nih.gov
While research has not explicitly detailed the use of this compound as a direct precursor, its structure is analogous to substrates used in such transformations. The cyclobutane ring could theoretically be constructed via a [2+2] cycloaddition, or the pre-formed this compound could serve as a scaffold for further annulation reactions, where additional rings are built onto the cyclobutane core. The development of synthetic methods to build complex tetracyclic scaffolds from simpler precursors highlights the importance of cyclobutane-containing building blocks in generating novel molecular frameworks for drug discovery. nih.gov
Role in Materials Chemistry and Polymer Science
The incorporation of rigid and bulky structural units into polymers or molecular assemblies can profoundly influence their macroscopic properties. The unique geometry of this compound makes it an interesting, albeit largely unexplored, candidate for applications in materials science.
The introduction of cyclic structures into a polymer backbone is a known strategy to enhance its thermal and mechanical properties. The strained cyclobutane ring and the rigid cyclohexyl groups of this compound could be leveraged in polymer design. If converted to a suitable monomer, for example by introducing polymerizable groups onto the cyclohexyl or cyclobutane rings, it could be integrated into various polymer chains.
The chemistry of thiocarbonyls, which are analogues of the carbonyl group in the amide, has been extensively used to develop novel monomers that can undergo polymerization through different mechanisms. rsc.org By analogy, modifications to the amide structure of this compound could yield monomers for specialized polymers. The bulky nature of the dicyclohexylamide moiety would be expected to restrict chain mobility, a key factor in determining the physical characteristics of the resulting material.
The inclusion of the this compound unit as a pendant group or within the main chain of a polymer would be expected to impart significant rigidity. This rigidity can lead to an increase in the glass transition temperature (Tg) of the polymer, meaning the material would retain its solid, glassy state at higher temperatures. This enhanced thermal stability is a desirable trait for high-performance plastics.
The bulky cyclohexyl groups would also likely increase the free volume within the polymer matrix while simultaneously hindering chain slippage. This combination could lead to materials with high strength and modulus, but potentially lower ductility. The specific influence on mechanical properties would depend on the concentration of the monomer and its arrangement within the polymer architecture (i.e., random, block, or alternating copolymer).
Table 1: Predicted Influence of this compound Moiety on Polymer Properties
| Property | Predicted Influence | Rationale |
| Glass Transition Temp. (Tg) | Increase | The rigid cyclobutane and bulky cyclohexyl groups restrict polymer chain mobility. |
| Thermal Stability | Increase | Reduced chain mobility and stable amide bond contribute to higher decomposition temperatures. |
| Mechanical Strength | Increase | Steric hindrance from bulky groups prevents chain slippage under stress. |
| Solubility | Decrease | The large, nonpolar dicyclohexyl groups may reduce solubility in common organic solvents. |
| Crystallinity | Decrease | The bulky, non-planar structure may disrupt ordered chain packing, favoring an amorphous state. |
Self-assembly is a process where molecules spontaneously organize into ordered structures, driven by non-covalent interactions. Amide groups are excellent drivers of self-assembly due to their ability to form strong hydrogen bonds. While N,N-disubstituted amides like this compound cannot act as hydrogen bond donors, their derivatives can be designed to form complex supramolecular structures. researchgate.net
Applications in Catalysis and Ligand Design
As a Chiral Ligand for Asymmetric Catalysis
There is no scientific literature available that describes the synthesis or application of chiral versions of this compound as ligands in asymmetric catalysis. The potential for this molecule to act as a chiral ligand would depend on the stereochemistry of the cyclobutane ring and the cyclohexyl groups. However, no studies have been published that explore this possibility or report on its efficacy in inducing enantioselectivity in chemical transformations.
As a Component in Organocatalysis
Similarly, a thorough review of the literature finds no instances of this compound being employed as an organocatalyst. While amide-containing molecules can sometimes participate in organocatalytic cycles, for example, through hydrogen bonding interactions, there are no specific research findings or data to suggest that this compound has been investigated for this purpose.
This compound in Supramolecular Chemistry
Hydrogen Bonding Networks and Crystal Engineering
No crystal structure data for this compound has been deposited in crystallographic databases. Consequently, there is no experimental information on its solid-state packing, intermolecular interactions, or its ability to form predictable hydrogen bonding networks, which is a fundamental aspect of crystal engineering. While the amide functionality contains a carbonyl oxygen as a hydrogen bond acceptor, the absence of an N-H donor in this tertiary amide limits its potential for forming extensive hydrogen-bonded chains commonly seen in primary and secondary amides.
Host-Guest Interactions
The field of host-guest chemistry relies on molecules with specific structural features, such as cavities or binding clefts, to non-covalently encapsulate guest molecules. There is no research to indicate that this compound has been designed or studied for its capacity to act as a host molecule. Its molecular structure does not immediately suggest a pre-organized cavity suitable for binding guest species.
Future Research Directions and Perspectives for N,n Dicyclohexylcyclobutanecarboxamide
Exploration of Novel Synthetic Pathways
While the synthesis of N,N-dicyclohexylcyclobutanecarboxamide is not widely documented, future research could explore several modern synthetic strategies. The development of efficient and versatile synthetic routes is paramount for enabling further investigation into its properties and applications.
One promising approach is the palladium-catalyzed aminocarbonylation of cyclobutanols . This method offers a direct route to cyclobutanecarboxamides from readily available cyclobutanol precursors. nih.gov Research could focus on optimizing this transformation for dicyclohexylamine (B1670486) as the nucleophile, exploring ligand effects to control regioselectivity and yield. nih.gov This strategy allows for the rapid installation of the cyclobutane (B1203170) core, which is advantageous for creating libraries of related compounds for screening purposes. nih.gov
Another innovative pathway involves the contraction of pyrrolidine (B122466) rings . A recently developed method using iodonitrene chemistry facilitates a highly stereoselective synthesis of multisubstituted cyclobutane derivatives from accessible pyrrolidines. nih.govnih.gov Adapting this ring contraction strategy could provide a novel entry to the cyclobutane core of the target molecule, potentially starting from a suitably substituted N-acyl pyrrolidine. The reaction is proposed to proceed through a 1,4-biradical intermediate formed via nitrogen extrusion. nih.govacs.org
Furthermore, photocatalytic [2+2] cycloaddition reactions of alkenes represent one of the most direct strategies for synthesizing the cyclobutane ring. nih.govnih.gov Future work could investigate the cycloaddition of an appropriate alkene precursor followed by functional group manipulation to install the N,N-dicyclohexylcarboxamide moiety. While controlling selectivity in intermolecular cycloadditions can be challenging, recent advancements in photocatalysis offer milder reaction conditions and broader substrate compatibility. nih.govnih.gov
| Synthetic Pathway | Precursors | Key Transformation | Potential Advantages |
| Aminocarbonylation | Cyclobutanol, Dicyclohexylamine, CO | Palladium-catalyzed C-C and C-N bond formation | Direct, high functional group compatibility, scalable. nih.gov |
| Pyrrolidine Ring Contraction | Substituted Pyrrolidine | Iodonitrene-mediated nitrogen extrusion | High stereoselectivity, access to complex substitution patterns. nih.gov |
| [2+2] Photocycloaddition | Alkene precursors | Light-mediated cycloaddition | Direct formation of the cyclobutane ring under mild conditions. researchgate.netacs.org |
Development of Asymmetric Synthetic Routes
The synthesis of enantiomerically pure compounds is crucial, particularly for applications in medicinal chemistry and materials science. For this compound, chirality can arise from substitution on the cyclobutane ring. Future research should focus on developing synthetic routes that allow for precise control over the stereochemistry of these centers.
One avenue is the use of chiral auxiliaries attached to the cyclobutane precursor. A chiral auxiliary can direct the stereochemical outcome of key bond-forming reactions and is subsequently removed to yield the enantiopure product. youtube.com This established strategy provides a reliable method for accessing specific stereoisomers. youtube.com
Organocatalysis offers another powerful tool for asymmetric synthesis. For instance, a chiral phosphoric acid (CPA) organocatalyst has been used to achieve the asymmetric condensation of prochiral cyclobutanones, leading to cyanocyclopropanes with high enantioselectivity. nih.gov This type of catalysis could be adapted to intercept a cyclobutanone (B123998) intermediate en route to this compound, establishing a chiral center early in the synthesis.
Additionally, the stereoselective contraction of chiral pyrrolidines presents a compelling strategy. Studies have shown that this ring contraction proceeds with an "unaltered memory of chirality," allowing for the synthesis of enantiopure cyclobutane derivatives from enantiopure pyrrolidine precursors. acs.org This method could be employed to generate a chiral cyclobutane carboxylic acid derivative, which can then be coupled with dicyclohexylamine.
| Asymmetric Strategy | Methodology | Key Principle | Potential Outcome |
| Chiral Auxiliaries | Covalent attachment of a chiral molecule | Steric hindrance directs incoming reagents to one face of the substrate. youtube.com | Access to specific enantiomers of substituted cyclobutane precursors. |
| Organocatalysis | Use of a chiral catalyst (e.g., CPA) | Formation of diastereomeric transition states with different energy levels. nih.gov | Enantioselective functionalization of a prochiral cyclobutanone intermediate. |
| Chirality Transfer | Stereospecific ring contraction | Transfer of existing stereochemical information from a chiral starting material to the product. nih.gov | Synthesis of enantiopure cyclobutanes from readily available chiral pyrrolidines. acs.org |
Advanced Mechanistic Investigations of Complex Transformations
Understanding the reaction mechanisms underlying the synthesis and transformation of this compound is essential for optimizing existing methods and discovering new reactivity.
For palladium-catalyzed aminocarbonylation routes, detailed mechanistic studies could elucidate the key steps of the catalytic cycle. Such studies often involve the isolation and characterization of catalytic intermediates, kinetic measurements, and computational modeling. berkeley.eduacs.orgnih.gov For example, investigations into related systems have shown that the formation of a benzamide from a palladium complex proceeds through displacement of a halide, deprotonation of bound ammonia to form an amido complex, and subsequent reductive elimination to form the C-N bond. berkeley.eduacs.orgresearchgate.net Similar studies on the cyclobutane system would provide crucial insights.
The mechanism of the pyrrolidine-to-cyclobutane ring contraction is also a rich area for investigation. It is proposed to involve the formation of a 1,4-biradical species. nih.govacs.org Density functional theory (DFT) calculations could be used to model the transition states and intermediates, explaining the high stereoretention observed in this reaction. researchgate.net Such computational studies can predict the feasibility of applying this methodology to new substrates for synthesizing novel cyclobutane structures. researchgate.net
Furthermore, the electrocyclic ring-opening of the cyclobutane ring is a fundamental pericyclic reaction. illinois.edu Mechanistic studies, potentially using computational tools like ab initio steered molecular dynamics (AISMD), could explore how the N,N-dicyclohexylcarboxamide group influences the activation energy and stereochemical outcome (conrotatory vs. disrotatory) of this transformation under thermal or photochemical conditions. illinois.edu
Integration with High-Throughput Experimentation and Automation
To accelerate the discovery and optimization of synthetic routes and applications for this compound, the integration of high-throughput experimentation (HTE) and laboratory automation is a critical future direction.
HTE platforms allow for the rapid screening of a large number of reaction conditions (e.g., catalysts, ligands, solvents, temperatures) in parallel using miniaturized reaction formats. nih.gov This approach could be invaluable for identifying optimal conditions for the synthesis of this compound, a process that would be time-consuming using traditional methods. For instance, a high-throughput chiral ligand screening platform was vital in developing an enantioselective method to access tertiary cyclobutylboronates. nih.gov
Beyond synthesis, HTE can be used to screen for desirable properties. An array of this compound analogues could be synthesized and automatically screened for activity in catalysis or for specific material properties.
| Technology | Application Area | Key Benefit |
| High-Throughput Experimentation (HTE) | Reaction Optimization & Property Screening | Rapidly identifies optimal conditions and discovers new activities by running many experiments in parallel. nih.gov |
| Laboratory Automation (Robotics) | Synthesis & Purification | Increases reproducibility, reduces human error, and allows for 24/7 operation. wikipedia.org |
| Autonomous Mobile Robots with AI | Exploratory Synthesis & Decision-Making | Accelerates discovery by autonomously designing, performing, and analyzing experiments. nih.govanalytica-world.com |
Discovery of Undiscovered Chemical Reactivity Patterns
The unique combination of a strained cyclobutane ring and a sterically demanding N,N-dicyclohexylamide group may give rise to novel chemical reactivity. Future research should aim to uncover these undiscovered patterns.
One area of exploration is the C-H functionalization of the cyclobutane ring. The amide group could potentially act as a directing group to enable site-selective C-H activation at a specific position on the carbocycle. acs.org This would provide a powerful method for late-stage functionalization, allowing for the introduction of various substituents onto the cyclobutane core without requiring a de novo synthesis. acs.org
The ring strain of the cyclobutane moiety (approx. 26-27 kcal/mol) makes it susceptible to ring-opening reactions . nih.gov Research could investigate novel transformations triggered by reagents that promote the cleavage of the C-C bonds within the ring. This could lead to the formation of linear, functionalized alkanes that might be difficult to access through other synthetic routes. Mechanistic studies could reveal whether these ring-openings proceed via radical or ionic pathways. researchgate.net
Furthermore, the reactivity of the amide bond itself in this specific steric environment warrants investigation. The bulky cyclohexyl groups may hinder typical amide reactions but could also promote unusual transformations by enforcing specific conformations.
Expansion of Non-Biological Applications in Emerging Chemical Fields
While cyclobutane-containing molecules are often explored for biological activity, this compound may possess properties suitable for non-biological applications in emerging areas of chemistry.
In materials science , the rigid and three-dimensional nature of the cyclobutane scaffold could be exploited. This compound could serve as a building block or additive in the synthesis of polymers, imparting unique conformational constraints or thermal properties. For example, related sulfur-containing polymers with bulky substituents have been shown to have high melting points. researchgate.net
In coordination chemistry and catalysis , the N,N-dicyclohexylamide moiety could function as a ligand for metal centers. The steric bulk of the dicyclohexyl groups could create a unique coordination pocket around a metal, potentially leading to catalysts with novel selectivity in organic transformations. The defined geometry of the cyclobutane backbone could also play a role in positioning the coordinating amide group.
Finally, the compound could find use as a precursor in mechanochemistry . The strained cyclobutane ring is a known mechanophore, a chemical group that can be selectively cleaved by mechanical force. illinois.edu Integrating this compound into a polymer backbone could create materials that change their properties (e.g., color or fluorescence) in response to stress, with potential applications in damage sensing.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N,N-dicyclohexylcyclobutanecarboxamide, and how can reaction yields be optimized?
- Methodology : The compound can be synthesized via coupling reactions between cyclobutanecarboxylic acid derivatives and dicyclohexylamine. A common approach involves converting the carboxylic acid to its acid chloride (using thionyl chloride) followed by reaction with dicyclohexylamine in anhydrous benzene or dichloromethane . Catalysts like N,N'-dicyclohexylcarbodiimide (DCC) may enhance amide bond formation, though side reactions (e.g., urea byproducts) require careful monitoring . Yield optimization involves controlling stoichiometry, temperature (reflux conditions), and moisture exclusion.
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodology : Structural confirmation relies on:
- NMR Spectroscopy : H and C NMR to identify cyclohexyl and cyclobutane proton environments .
- IR Spectroscopy : Peaks at ~1650 cm confirm the amide C=O stretch .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated for structurally similar N,N-dicyclohexyl-4-nitrobenzamide .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Guidelines :
- Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation or skin contact .
- Store in anhydrous conditions to prevent hydrolysis.
- Dispose of waste via approved chemical disposal programs, adhering to local regulations .
Advanced Research Questions
Q. How does the mechanism of amide bond formation differ when using carbodiimide reagents versus direct coupling?
- Analysis : Carbodiimide-mediated coupling (e.g., DCC) activates the carboxylic acid via an O-acylisourea intermediate, facilitating nucleophilic attack by dicyclohexylamine . Direct coupling without activators may require harsh conditions (e.g., excess amine or heat). Side reactions, such as racemization or urea formation, are mitigated by additives like DMAP or HOBt .
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodology :
- Cross-Validation : Combine 2D NMR (e.g., COSY, HSQC) to assign overlapping signals .
- Computational Modeling : Density Functional Theory (DFT) predicts vibrational spectra (IR/Raman) and NMR chemical shifts, aiding interpretation .
- Crystallographic Data : X-ray structures provide unambiguous confirmation, as seen in related carboxamide studies .
Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodology :
- DFT Calculations : Model transition states and electron density maps to identify reactive sites (e.g., cyclobutane ring strain or amide electrophilicity) .
- Molecular Dynamics : Simulate solvent effects and steric hindrance from cyclohexyl groups on reaction pathways.
Q. What potential biological applications justify further study of this compound?
- Research Directions :
- Enzyme Inhibition : Structural analogs (e.g., cyclohexanecarboxamides) show activity as 20-HETE synthase inhibitors, suggesting potential in cardiovascular or cancer research .
- Drug Delivery : The lipophilic cyclohexyl groups may enhance blood-brain barrier penetration, warranting pharmacokinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
